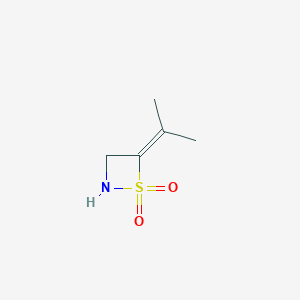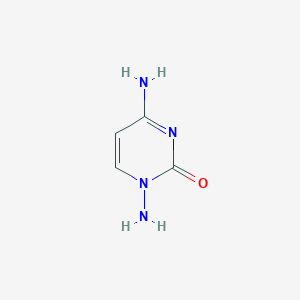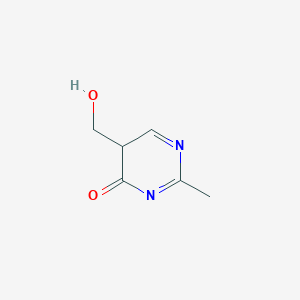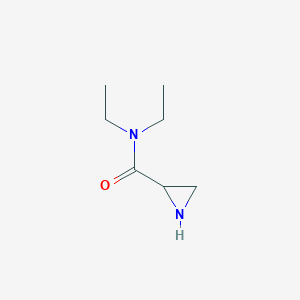![molecular formula C7H7N3O B11923474 3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)
3-Aminopyrazolo[1,5-a]pyridin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopyrazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrazolo[1,5-a]pyridin-5-ol typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 5-aminopyrazoles with 3-formylchromones under microwave irradiation, which provides high yields and purity . Another approach involves the reaction of 5-aminopyrazoles with diethyl 2-(ethoxymethylenene)malonate, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminopyrazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridines, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
3-Aminopyrazolo[1,5-a]pyridin-5-ol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It finds applications in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 3-Aminopyrazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-Aminopyrazole: A simpler analog with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Another fused heterocycle with comparable properties.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activities
Uniqueness: 3-Aminopyrazolo[1,5-a]pyridin-5-ol is unique due to its specific fusion of pyrazole and pyridine rings, which imparts distinct electronic and steric properties. These properties make it a versatile scaffold for the development of new therapeutic agents and materials .
Eigenschaften
Molekularformel |
C7H7N3O |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
3-amino-1H-pyrazolo[1,5-a]pyridin-5-one |
InChI |
InChI=1S/C7H7N3O/c8-6-4-9-10-2-1-5(11)3-7(6)10/h1-4,9H,8H2 |
InChI-Schlüssel |
SEUOSZOFGDHWFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CC1=O)C(=CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)












